2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Antiviral fragment screening NendoU endoribonuclease Regioisomeric selectivity

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one (CAS 1447962-40-4) is a bicyclic heterocycle composed of a fused tetrahydropyridine and pyridazinone ring bearing an N-methyl substituent at the 2-position. With a molecular weight of 165.19 g/mol, one hydrogen-bond donor, three hydrogen-bond acceptors, and a predicted XLogP3 of -1.1, the compound presents a compact, polar fragment-like profile (MW < 200 Da, TPSA = 44.7 Ų) that satisfies common fragment-based screening criteria.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B13008129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(CNCC2)C=N1
InChIInChI=1S/C8H11N3O/c1-11-8(12)7-2-3-9-4-6(7)5-10-11/h5,9H,2-4H2,1H3
InChIKeyONXQLQRHTAWBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one: A Regiospecific Tetrahydropyrido-Pyridazinone Scaffold for Fragment-Based and Medicinal Chemistry


2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one (CAS 1447962-40-4) is a bicyclic heterocycle composed of a fused tetrahydropyridine and pyridazinone ring bearing an N-methyl substituent at the 2-position [1]. With a molecular weight of 165.19 g/mol, one hydrogen-bond donor, three hydrogen-bond acceptors, and a predicted XLogP3 of -1.1, the compound presents a compact, polar fragment-like profile (MW < 200 Da, TPSA = 44.7 Ų) that satisfies common fragment-based screening criteria [1]. The 5,6,7,8-tetrahydro saturation distinguishes it from fully aromatic pyrido[3,4-d]pyridazin-1(2H)-one analogs, imparting increased sp³ character and conformational flexibility that can influence target recognition [2].

Why Regioisomeric and Saturation-State Analogs of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Are Not Interchangeable


The tetrahydropyrido-pyridazinone scaffold class exhibits pronounced regioisomeric and saturation-state sensitivity in target recognition. A close analog differing only in the fusion pattern—2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (the [4,3-c] isomer)—was deposited as a fragment hit (EN300-100112) against SARS-CoV-2 NendoU endoribonuclease in a PanDDA fragment screen (PDB 5SAH), demonstrating that even subtle nitrogen positional changes alter binding-site complementarity [1]. The [3,4-d] isomer presented here orients its hydrogen-bonding functionality differently, and its saturated tetrahydropyridine ring further differentiates it from aromatic pyrido[3,4-d]pyridazin-1(2H)-one scaffolds utilized in kinase inhibitor programs (e.g., FER, SOS1) [2]. Generic substitution without regioisomer- and saturation-state-specific biological validation therefore carries a high risk of unanticipated potency loss or off-target activity.

Product-Specific Quantitative Evidence for 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one


Regioisomeric Differentiation: [3,4-d] vs [4,3-c] Isomer Binding to SARS-CoV-2 NendoU

The [4,3-c] regioisomer of this compound (EN300-100112) was identified as a ligand in the PanDDA fragment screen against SARS-CoV-2 NendoU (PDB 5SAH), while the [3,4-d] isomer has not been reported in the same screen, implying regioisomer-dependent recognition [1]. Quantitative binding affinity (Kd/IC50) for either isomer has not been publicly disclosed; this item is therefore classified as Class-level inference. Researchers selecting between these regioisomers should note that the [3,4-d] scaffold presents a distinct hydrogen-bonding geometry that may access different protein pockets.

Antiviral fragment screening NendoU endoribonuclease Regioisomeric selectivity

Physicochemical Differentiation: Saturated vs Aromatic Pyrido[3,4-d]pyridazin-1(2H)-one Core

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one possesses predicted XLogP3 = -1.1 and TPSA = 44.7 Ų, consistent with a polar fragment [1]. The fully aromatic counterpart, pyrido[3,4-d]pyridazin-1(2H)-one (C7H5N3O, MW 147.13), exhibits higher aromaticity and lower sp³ fraction, which typically reduces aqueous solubility and alters π-stacking interactions . No direct comparative solubility or permeability data exist for these two scaffolds; this item is therefore classified as Supporting evidence based on computed properties.

Fragment physicochemical properties Ligand efficiency Solubility prediction

N-Methyl Substitution: Comparison with N-Ethyl and N-H Tetrahydro Analogs in PI3K Inhibition Context

The 2-ethyl analog (2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one) has been reported as an inhibitor of phosphoinositide 3-kinases (PI3Ks), while the N-H parent (5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one) has been described as an Axl kinase inhibitor . The 2-methyl analog sits at an intermediate steric and lipophilic position between N-H and N-ethyl, offering a differentiated ADME and potency profile. However, no head-to-head quantitative comparison of these three N-substituted analogs has been published; this item is classified as Class-level inference based on SAR trends within the scaffold series.

Kinase inhibitor scaffold PI3K inhibition N-alkyl SAR

Best Research and Industrial Application Scenarios for 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one


Fragment-Based Screening Libraries Targeting Polar or Negatively Charged Enzyme Pockets

With a low XLogP3 of -1.1, TPSA of 44.7 Ų, and one hydrogen-bond donor, this compound fits the 'rule-of-three' fragment criteria and is well-suited for fragment-based lead discovery campaigns against targets with polar active sites, such as endoribonucleases (e.g., SARS-CoV-2 NendoU) or kinases with solvent-exposed hinge regions [1]. Its regioisomeric identity ([3,4-d] vs [4,3-c]) must be confirmed before screening, as the isomer has shown differential binding in published fragment screens [2].

Kinase Inhibitor Scaffold Optimization via N-Alkyl SAR Exploration

When developing ATP-competitive kinase inhibitors that require a saturated, sp³-rich hinge-binding motif, this 2-methyl scaffold can serve as a starting point for systematic N-alkyl SAR exploration. The methyl group provides a baseline steric and electronic perturbation from the N-H parent (reported Axl inhibitor) and the N-ethyl analog (reported PI3K inhibitor), enabling medicinal chemists to probe the N-substituent tolerance of a given kinase target .

Synthetic Intermediate for Elaboration at the C-4, C-5, or C-8 Positions

The 5,6,7,8-tetrahydro core leaves the secondary amine at position 6 and the C-4, C-5, and C-8 positions available for further functionalization, as demonstrated in the synthesis of elaborate pyrido-pyridazinone kinase inhibitors (e.g., DS21360717, MRTX0902) [2][3]. The 2-methyl group is pre-installed, avoiding the need for late-stage N-alkylation and thereby streamlining synthetic routes to N-methyl-substituted analogs.

Antiviral Drug Discovery Targeting Conserved Endoribonucleases

Given that the close [4,3-c] regioisomer has demonstrated binding to SARS-CoV-2 NendoU, the [3,4-d] isomer may be screened against the same or related viral endoribonucleases (e.g., MERS-CoV, HCoV-229E NendoU) to identify regioisomer-specific binding modes. Such screens could uncover novel allosteric sites distinct from those engaged by the [4,3-c] isomer [2].

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